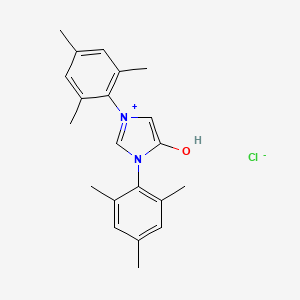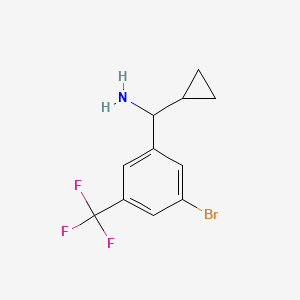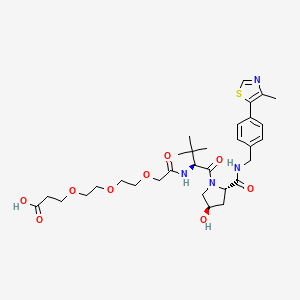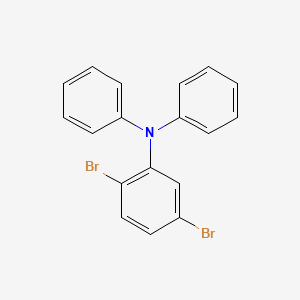
2,5-dibromo-N,N-diphenylaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Dibromo-N,N-diphenylaniline is an organic compound with the molecular formula C18H13Br2N. It is a derivative of aniline, where two bromine atoms are substituted at the 2 and 5 positions of the benzene ring, and two phenyl groups are attached to the nitrogen atom.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2,5-Dibromo-N,N-diphenylaniline can be synthesized through several methods. One common approach involves the bromination of N,N-diphenylaniline. The reaction typically uses bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide (FeBr3) or aluminum bromide (AlBr3). The reaction is carried out in an organic solvent such as chloroform or carbon tetrachloride at room temperature or slightly elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using similar reagents and conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely .
Análisis De Reacciones Químicas
Types of Reactions
2,5-Dibromo-N,N-diphenylaniline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura and Heck reactions to form more complex molecules
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents such as dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Coupling Reactions: Palladium catalysts (Pd) in the presence of bases like potassium carbonate (K2CO3) and solvents like tetrahydrofuran (THF) are typical conditions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted anilines, while coupling reactions can produce biaryl compounds .
Aplicaciones Científicas De Investigación
2,5-Dibromo-N,N-diphenylaniline has several scientific research applications:
Organic Electronics: It is used in the synthesis of organic semiconductors and light-emitting diodes (LEDs) due to its electronic properties.
Materials Science: The compound is employed in the development of new materials with specific optical and electronic characteristics.
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds and biologically active molecules.
Chemical Biology: The compound is used in the study of biological systems and the development of chemical probes.
Mecanismo De Acción
The mechanism of action of 2,5-dibromo-N,N-diphenylaniline involves its interaction with molecular targets through various pathways. The bromine atoms and phenyl groups contribute to its reactivity and ability to form stable complexes with other molecules. In organic electronics, it acts as a charge carrier, facilitating the transport of electrons or holes in semiconductor devices .
Comparación Con Compuestos Similares
Similar Compounds
2,5-Dibromo-N,N-dimethylaniline: Similar structure but with methyl groups instead of phenyl groups.
4-Bromo-N,N-diphenylaniline: Only one bromine atom at the 4 position.
N,N-Diphenyl-4-vinylaniline: Contains a vinyl group instead of bromine atoms
Uniqueness
2,5-Dibromo-N,N-diphenylaniline is unique due to the presence of two bromine atoms at specific positions, which significantly influence its chemical reactivity and electronic properties. This makes it particularly useful in applications requiring precise control over molecular interactions and electronic behavior .
Propiedades
Fórmula molecular |
C18H13Br2N |
|---|---|
Peso molecular |
403.1 g/mol |
Nombre IUPAC |
2,5-dibromo-N,N-diphenylaniline |
InChI |
InChI=1S/C18H13Br2N/c19-14-11-12-17(20)18(13-14)21(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-13H |
Clave InChI |
ANTNGQIXBZUSPQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=C(C=CC(=C3)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


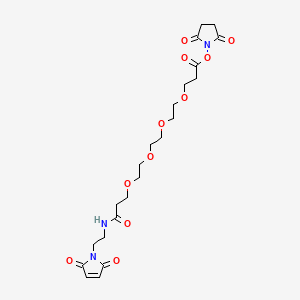

![disodium;(2S,4S,5R,6R)-5-acetamido-6-[(1S,2R)-2-[(2S,4S,5R,6R)-5-acetamido-2-carboxylato-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxan-2-yl]oxy-1,3-dihydroxypropyl]-2-[(2R,3S,4S,5R,6S)-3,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3R,4R,5R)-1,2,4,5-tetrahydroxy-6-oxohexan-3-yl]oxyoxan-4-yl]oxy-4-hydroxyoxane-2-carboxylate](/img/structure/B14765661.png)
![N-(5-cyclopropyl-2-ethylpyrazol-3-yl)-7-(3,5-dimethyl-1,2-oxazol-4-yl)-6-methoxy-2-(methoxymethyl)-9H-pyrimido[4,5-b]indol-4-amine](/img/structure/B14765674.png)

![Diethyl thieno[3,2-b]thiophene-3,6-dicarboxylate](/img/structure/B14765688.png)

![(2R,3R)-2,3-diphenyl-6-(2,4,6-trimethylphenyl)-2,3-dihydroimidazo[1,2-c]quinazolin-4-ium;tetrafluoroborate](/img/structure/B14765697.png)
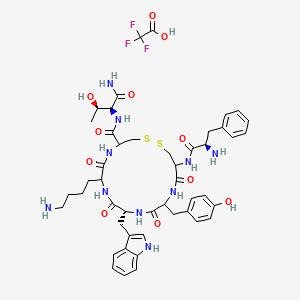
![(Z)-but-2-enedioic acid;5-[(E)-(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-N-[(2S)-2-hydroxy-3-morpholin-4-ylpropyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide](/img/structure/B14765715.png)

